Lercanidipine - 100427-26-7

Lercanidipine

Catalog Number: EVT-273086
CAS Number: 100427-26-7
Molecular Formula: C36H41N3O6
Molecular Weight: 611.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lercanidipine hydrochloride, [(±)3,5‐pyridinedicarboxilic acid, 1,4‐dihydro‐2,6‐dimethyl‐4‐(3‐nitrophenyl)2‐[(3,3‐diphenylpropyl)methylamino]‐1,1‐dimethyl ethyl methyl ester hydrochloride], is a calcium channel antagonist belonging to the dihydropyridine class. [] It is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers. [, , , ] Lercanidipine exhibits a high affinity for the L-type calcium channel, particularly the dihydropyridine binding site. [, ] This interaction with calcium channels forms the basis of its activity in various scientific research models.

This method focuses on purifying Lercanidipine hydrochloride and obtaining a specific polymorphic form (polymorphic form V), which exhibits distinct characteristics in X-ray diffraction and differential scanning calorimetry analyses. []

Future Directions
  • Developing Novel Formulations: Research on improving lercanidipine's bioavailability and targeting specific tissues through novel drug delivery systems like nanoparticles and transmucosal formulations is ongoing. [, , ]
Overview

Lercanidipine is a calcium channel blocker primarily used in the treatment of hypertension. It belongs to the dihydropyridine class of calcium antagonists, which function by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac tissue. This mechanism leads to vasodilation and a subsequent decrease in blood pressure. Lercanidipine is known for its long-lasting effects and improved tolerability compared to other medications in its class.

Source

Lercanidipine was first synthesized in the late 1980s and has since been marketed under various brand names, including Zanidip. It is available in several formulations, typically as hydrochloride salt, which enhances its solubility and bioavailability.

Classification

Lercanidipine is classified as follows:

  • Pharmacological Class: Calcium channel blocker
  • Chemical Class: Dihydropyridine derivative
  • Therapeutic Category: Antihypertensive agent
Synthesis Analysis

Lercanidipine can be synthesized through various methods, with significant advancements made to improve yield and purity.

Methods and Technical Details

  1. Esterification Process:
    • The synthesis begins with the esterification of diketene and 3-hydroxypropionitrile, producing propionitrile acetoacetate.
    • This intermediate undergoes condensation with 3-nitrobenzaldehyde and 3-amido-methyl crotonate to form the lercanidipine parent nucleus.
    • The final step involves esterification with thionyl chloride and dimethylformamide, followed by crystallization to yield high-purity lercanidipine hydrochloride .
  2. Alternative Synthesis:
    • Another method involves reacting 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with a substituted chlorophosphate derivative to form a phosphonoester derivative, which is then reacted with a specific amino alcohol to produce lercanidipine .

These methods highlight the importance of optimizing reaction conditions to minimize by-products and enhance yield.

Molecular Structure Analysis

Structure and Data

Lercanidipine hydrochloride has the following molecular formula:

C24H28N2O4HClC_{24}H_{28}N_2O_4\cdot HCl

Its structural representation includes a dihydropyridine ring fused with a nitrophenyl group and a diphenylpropyl side chain. The compound's three-dimensional configuration is crucial for its biological activity.

Molecular Characteristics

  • Molecular Weight: Approximately 440.95 g/mol
  • IUPAC Name: 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethyl ester hydrochloride
Chemical Reactions Analysis

Lercanidipine participates in several chemical reactions during its synthesis:

  1. Esterification Reactions:
    • Involves the formation of esters from carboxylic acids and alcohols under acidic or basic conditions.
  2. Condensation Reactions:
    • The reaction between carbonyl compounds (like aldehydes) and amines or other nucleophiles leading to the formation of larger molecular structures.
  3. Cyclization Reactions:
    • Key steps involve forming cyclic structures from linear precursors through intramolecular reactions.

These reactions are essential for constructing the complex structure of lercanidipine efficiently.

Mechanism of Action

Lercanidipine exerts its antihypertensive effects primarily through selective inhibition of L-type calcium channels located in vascular smooth muscle cells.

Process and Data

  1. Calcium Influx Inhibition:
    • By blocking these channels, lercanidipine reduces intracellular calcium levels, leading to relaxation of vascular smooth muscles.
  2. Vasodilation:
    • The resultant vasodilation decreases peripheral vascular resistance, contributing to lower blood pressure.
  3. Long-lasting Effects:
    • Due to its pharmacokinetic properties, lercanidipine provides prolonged antihypertensive effects with once-daily dosing.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water (as hydrochloride), methanol, and ethanol; poorly soluble in organic solvents like chloroform.

Chemical Properties

Relevant Data or Analyses

The stability profile indicates that lercanidipine maintains efficacy over time when stored correctly. Analytical methods such as high-performance liquid chromatography (HPLC) are commonly employed for quality control during manufacturing .

Applications

Lercanidipine is primarily used for managing hypertension but has potential applications in other cardiovascular conditions due to its vasodilatory properties.

Scientific Uses

  • Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.
  • Research Applications: Studies are ongoing regarding its use in combination therapies for cardiovascular diseases and potential benefits beyond hypertension management .
Introduction to Lercanidipine in Hypertension Management

Historical Context of Dihydropyridine Calcium Channel Blockers (DHPs) in Cardiovascular Therapeutics

The development of dihydropyridine calcium channel blockers (DHPs) represents a significant evolution in antihypertensive therapeutics. First-generation DHPs, exemplified by nifedipine (introduced in the 1970s), revolutionized vascular selectivity by primarily targeting L-type voltage-gated calcium channels in vascular smooth muscle. This mechanism induced potent peripheral vasodilation, reducing systemic vascular resistance. However, their rapid onset of action (peak plasma concentration within 30-60 minutes) frequently triggered reflex sympathetic activation, manifesting as tachycardia, palpitations, and headache [1] [7]. This hemodynamic instability, coupled with a short duration of action requiring multiple daily doses, limited their clinical utility and long-term tolerability.

Second-generation DHPs (felodipine, amlodipine) addressed these limitations through pharmacokinetic modifications. Extended-release formulations (nifedipine GITS) and intrinsically slow absorption profiles (amlodipine) provided smoother plasma concentration curves. This resulted in more sustained vasodilation, reduced peak-trough fluctuations, and diminished reflex sympathetic activation [3] [7]. Amlodipine’s exceptionally long plasma half-life (35-50 hours) cemented its role as a once-daily agent, improving patient adherence. However, while vascular selectivity was enhanced, these agents primarily dilated afferent glomerular arterioles, potentially elevating intraglomerular pressure and offering limited nephroprotection [1] [4]. Peripheral edema, a consequence of preferential precapillary dilation, also remained a significant class effect [5].

The quest for DHPs with optimized pharmacodynamics and organ-protective potential drove the development of third-generation agents like lercanidipine, lacidipine, and manidipine. These compounds prioritized high lipophilicity and unique membrane interactions to achieve prolonged vascular effects without the pharmacokinetic drawbacks of earlier generations [1] [6] [7].

Table 1: Evolution of Dihydropyridine Calcium Channel Blockers

GenerationRepresentative CompoundsKey Pharmacokinetic/Pharmacodynamic FeaturesMajor Clinical Limitations
FirstNifedipine (immediate release), NicardipineRapid absorption, short duration, high Cmax, rapid offsetReflex tachycardia, flushing, headache, multiple daily dosing, potential mortality risk in unstable angina
SecondFelodipine, Amlodipine, Nifedipine GITSSlower absorption, longer plasma half-life (esp. amlodipine), once-daily dosingPeripheral edema (up to 10-15%), predominant afferent arteriolar dilation in kidney, less sympathetic activation than 1st gen
ThirdLercanidipine, Lacidipine, ManidipineHigh lipophilicity, membrane depot effect, very slow receptor dissociation, prolonged action despite short plasma t½, balanced renal arteriolar dilationRequires pre-meal dosing (food increases bioavailability), CYP3A4 interaction potential

Lercanidipine as a Third-Generation DHP: Evolution and Clinical Relevance

Lercanidipine hydrochloride embodies the strategic design principles of third-generation DHPs. Its molecular structure features a highly lipophilic side chain (phenylalkylamine group at the 3-position of the DHP ring). This confers exceptional lipid solubility (partition coefficient, log P > 6), significantly higher than earlier DHPs like nifedipine or amlodipine [1] [4] [6]. This lipophilicity underpins its unique pharmacokinetic and pharmacodynamic profile:

  • Membrane Kinetics-Driven Duration: Despite a relatively short plasma half-life (8-10 hours), lercanidipine’s high affinity for lipid bilayers allows it to partition extensively into the phospholipid membranes of vascular smooth muscle cells. From this membrane reservoir, it dissociates slowly and reversibly to interact with L-type calcium channels. This "membrane depot" effect ensures a prolonged pharmacodynamic action (>24 hours) enabling once-daily dosing, independent of its plasma kinetics [1] [6] [8]. Its onset is gradual, minimizing reflex sympathetic activation – studies show no significant increase in heart rate or plasma norepinephrine levels during chronic therapy, contrasting sharply with felodipine and immediate-release nifedipine [1] [3].

  • Enhanced Vascular Selectivity: Lercanidipine exhibits higher vascular selectivity compared to earlier DHPs. In vitro studies demonstrate a lower negative inotropic effect on cardiac tissue than amlodipine, nifedipine, or felodipine [1] [6]. This translates clinically to a reduced risk of cardiac depression, making it suitable in patients with stable coronary artery disease without significant left ventricular systolic dysfunction.

  • Dual L/T-Type Calcium Channel Blockade: A pivotal advancement of lercanidipine over many predecessors is its ability to block not only L-type but also T-type (transient) voltage-gated calcium channels [4] [8]. While L-type channels dominate in systemic vasculature, T-type channels are abundant in:

  • Renal Efferent Arterioles: This allows lercanidipine to dilate both afferent and efferent glomerular arterioles. Unlike selective L-type blockers (which primarily dilate afferent arterioles, potentially increasing intraglomerular pressure), lercanidipine maintains intraglomerular capillary pressure, reducing glomerular hypertension and proteinuria [1] [4].
  • Cardiac Pacemaker Cells and Hypertrophied Myocardium: T-type channel blockade may contribute to heart rate stabilization and potentially beneficial effects on cardiac remodeling, although its primary action remains vascular.
  • Pleiotropic Organ-Protective Effects: Beyond blood pressure reduction, lercanidipine demonstrates several properties relevant to target organ protection, particularly in the vasculature and kidneys:
  • Antioxidant Effects: Reduces markers of oxidative stress like plasma lipoperoxides, isoprostanes, and malondialdehyde. It inhibits vascular smooth muscle cell production of reactive oxygen species (ROS) [1] [4].
  • Anti-inflammatory Effects: Decreases levels of pro-inflammatory markers such as C-reactive protein (CRP), E-selectin, P-selectin, and adhesion molecules (e.g., ICAM-1) [1] [4].
  • Endothelial Function Improvement: Enhances nitric oxide (NO) bioavailability by reducing oxidative inactivation and decreasing levels of asymmetric dimethylarginine (ADMA), an endogenous NO synthase inhibitor. This promotes endothelium-dependent vasodilation [1] [4].
  • Anti-atherogenic Effects: Preclinical studies show inhibition of cholesterol accumulation and atherosclerotic lesion development in hypercholesterolemic models. It reduces smooth muscle cell proliferation and migration [1] [4].
  • Nephroprotective Effects: The balanced renal arteriolar dilation prevents glomerular hypertension. It demonstrates renoprotection in models of angiotensin II-induced renal damage, reduces microalbuminuria in hypertensive patients with diabetes or renal impairment, and improves creatinine clearance [1] [4] [6].

Table 2: Key Structural and Pharmacological Features of Lercanidipine vs. Representative DHPs

FeatureLercanidipine (3rd Gen)Amlodipine (2nd Gen)Nifedipine (1st Gen - IR)Clinical Relevance of Lercanidipine Features
Lipophilicity (Log P)> 6 (Very High)~3.0 (Moderate)~2.2 (Low)Deep partitioning into lipid bilayers; Membrane depot effect; Long duration despite plasma t½
Plasma Half-life (h)8-1035-502-5Short plasma t½ necessitates membrane binding for 24h efficacy
Primary Channel TargetsL-type, T-typeL-type (N-type at high doses)L-typeT-type blockade enables efferent arteriolar dilation (Renoprotection)
Renal Arteriolar DilationBalanced (Afferent + Efferent)Predominantly AfferentPredominantly AfferentReduces intraglomerular pressure; Potential nephroprotection
Sympathetic Activation (Chronic)Minimal/NoneLowSignificant (Acute)Lower risk of reflex tachycardia, better tolerability
Vascular Selectivity Ratio (Vasculature:Heart)Very HighHighModerateReduced cardiac effects (negative inotropy, chronotropy)

Clinical Efficacy and Tolerability Profile:

Lercanidipine’s efficacy in lowering blood pressure is well-established across diverse hypertensive populations, including the elderly, those with isolated systolic hypertension, and patients with diabetes or mild-to-moderate renal impairment [1] [2] [6]. Large observational studies like the LAURA study (n=3,175) confirmed its effectiveness independent of baseline cardiovascular risk level, with significant systolic and diastolic BP reductions across low, medium, high, and very high-risk groups [2]. Head-to-head trials (e.g., the LEAD study) demonstrate antihypertensive efficacy equivalent to other long-acting DHPs like felodipine and nifedipine GITS [3].

A defining characteristic of lercanidipine within the DHP class is its improved tolerability profile, particularly concerning peripheral edema. Meta-analyses confirm a significantly lower incidence of ankle edema compared to amlodipine, felodipine, and nifedipine GITS [3] [5]. This is attributed to its slower onset of action and more gradual vasodilation, reducing regional increases in capillary hydrostatic pressure. Its high vascular selectivity also minimizes negative cardiac effects. Drug interaction potential exists primarily via CYP3A4 inhibition, requiring caution with strong inhibitors (e.g., ketoconazole, itraconazole, cyclosporine) [6] [8].

Table 3: Lercanidipine's Impact on Renal Hemodynamics vs. Classical DHPs

ParameterLercanidipineClassical DHPs (e.g., Amlodipine, Nifedipine)Mechanism & Clinical Implication
Afferent Arteriolar DilationYesStrongClassical DHPs increase glomerular inflow pressure
Efferent Arteriolar DilationYes (T-type block)Minimal/NoneLercanidipine reduces glomerular outflow resistance
Net Effect on Intraglomerular PressureNeutral/ReducedIncreasedLercanidipine avoids glomerular hypertension
Effect on Proteinuria/MicroalbuminuriaReductionNeutral or Potential IncreaseLercanidipine shows renoprotective potential in studies
Effect on Renal Plasma Flow (RPF)IncreasedIncreasedBeneficial in both
Effect on Glomerular Filtration Rate (GFR)Maintained/ImprovedMaintained/ImprovedBeneficial in both

Properties

CAS Number

100427-26-7

Product Name

Lercanidipine

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C36H41N3O6

Molecular Weight

611.7 g/mol

InChI

InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3

InChI Key

ZDXUKAKRHYTAKV-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Solubility

1.56e-04 g/L

Synonyms

Lercadip
lercanidipine
lercanidipine hydrochloride
Lerdip
methyl-1,1-dimethyl-2-(N-(3,3-diphenylpropyl)-N-methylamino)ethyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
REC 15-2375
REC-15-2375
Zanidip

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.